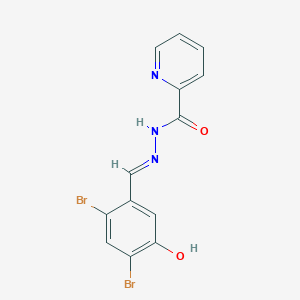
N-(2-cyano-4,5-diethoxyphenyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(2-cyano-4,5-diethoxyphenyl)-3-methylbenzamide typically involves acylation reactions, where an amino compound is reacted with an acyl chloride in the presence of solvents like tetrahydrofuran (THF). For instance, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide through the acylation of 3-aminophenol with 4-methoxybenzoylchloride illustrates a method that could be analogous to synthesizing the compound of interest (Karabulut et al., 2014).
Molecular Structure Analysis
Understanding the molecular structure of this compound involves examining bond lengths, angles, and dihedral angles, primarily through X-ray crystallography and DFT calculations. The molecular geometry and the influence of intermolecular interactions such as dimerization and crystal packing play a crucial role in the compound's properties. Studies on similar compounds have shown that these interactions can have minor effects on bond lengths and angles but are significant for dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound can be anticipated based on reactions involving similar structures. For example, the compound's behavior in the presence of methanolic HCl and NaOH suggests potential for hydrolysis under certain conditions, producing derivatives such as m-toluidine and benzoic acid among others. Such reactions underscore the compound's stability under physiological conditions, which is essential for its biotransformation studies (Pfeifer et al., 1981).
Physical Properties Analysis
The physical properties, including solubility, crystallization behavior, and phase transitions of compounds like this compound, are crucial for their application in various domains. The crystal structure analysis, as conducted for related compounds, reveals insights into the polymorphism and molecular packing, which are vital for understanding the compound's physical characteristics (Yasuoka et al., 1969).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with other compounds and stability under various conditions, are essential for its practical applications. Research on similar compounds provides a basis for understanding these properties. For instance, the study of N,N-dimethylbenzamide diethylmercaptole reactions offers insights into potential synthetic pathways and the chemical behavior of this compound (Mukaiyama & Yamaguchi, 1966).
Eigenschaften
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-4-23-17-10-15(12-20)16(11-18(17)24-5-2)21-19(22)14-8-6-7-13(3)9-14/h6-11H,4-5H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWQPWNACUZZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=CC(=C2)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-3,4-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5550794.png)

![6-tert-butyl-4-[(2-thienylmethylene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5550820.png)
![2-(3-methoxypropyl)-9-[4-(trifluoromethyl)pyrimidin-2-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550825.png)

![1-(3-chlorophenyl)-4-[(2R)-2-hydroxy-2-phenylacetyl]-2-piperazinone](/img/structure/B5550844.png)



![N-[1-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)-1H-indazol-3-yl]-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5550865.png)

![9-(1H-indol-5-ylmethyl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5550882.png)
![3-chloro-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5550894.png)
![5-[(2-chlorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5550899.png)